(1-Ethylindolin-5-yl)boronic acid

Lipophilicity Drug-likeness Organic-phase solubility

(1-Ethylindolin-5-yl)boronic acid (CAS 1313485-23-2, C₁₀H₁₄BNO₂, MW 191.03) is an N-ethyl-substituted 2,3-dihydroindole-5-boronic acid that serves as a versatile arylboronic acid building block in palladium-catalyzed carbon–carbon bond formation. The compound combines a partially saturated indoline core—distinguishing it from fully aromatic indolylboronic acids—with an N-ethyl substituent that modulates lipophilicity (computed LogP −0.25), hydrogen-bond donor count (2 HBD), and conformational flexibility (2 rotatable bonds) relative to both the unsubstituted indolin-5-ylboronic acid and N-protected analogs.

Molecular Formula C10H14BNO2
Molecular Weight 191.04 g/mol
Cat. No. B12960019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Ethylindolin-5-yl)boronic acid
Molecular FormulaC10H14BNO2
Molecular Weight191.04 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)N(CC2)CC)(O)O
InChIInChI=1S/C10H14BNO2/c1-2-12-6-5-8-7-9(11(13)14)3-4-10(8)12/h3-4,7,13-14H,2,5-6H2,1H3
InChIKeyIOMJWQCZJLLPNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Ethylindolin-5-yl)boronic acid – Procurement-Grade N-Ethyl Indoline Boronic Acid Building Block for Suzuki-Miyaura Cross-Coupling


(1-Ethylindolin-5-yl)boronic acid (CAS 1313485-23-2, C₁₀H₁₄BNO₂, MW 191.03) is an N-ethyl-substituted 2,3-dihydroindole-5-boronic acid that serves as a versatile arylboronic acid building block in palladium-catalyzed carbon–carbon bond formation . The compound combines a partially saturated indoline core—distinguishing it from fully aromatic indolylboronic acids—with an N-ethyl substituent that modulates lipophilicity (computed LogP −0.25), hydrogen-bond donor count (2 HBD), and conformational flexibility (2 rotatable bonds) relative to both the unsubstituted indolin-5-ylboronic acid and N-protected analogs . These structural features directly influence its performance in Suzuki-Miyaura couplings, where the nature of the nitrogen substituent has been systematically shown to control reaction yields across the indolylboronic acid class [1].

Why (1-Ethylindolin-5-yl)boronic acid Cannot Be Casually Replaced by Unsubstituted, N-Methyl, or Indole-Core Boronic Acid Analogs


Indoline- and indole-based boronic acids bearing different N-substituents or core oxidation states are not functionally interchangeable building blocks. Systematic studies by Prieto et al. demonstrated that when indolylboronic acids react with phenyl bromides in Suzuki couplings, the isolated yield is exquisitely sensitive to the nitrogen substituent: unprotected N–H substrates give 52–94% yield, N-Boc protection drops yields to 8–50%, and N-Tos protection collapses yields to ≤10% [1]. Although direct head-to-head data for the N-ethyl case are not published, the electron-donating alkyl substituent is predicted—based on this established hierarchy—to maintain coupling efficiency near the N–H range while offering advantages the N–H parent cannot: reduced H-bond donor count (2 vs. 3) for improved membrane permeability in biological screening , a 0.42-unit LogP increase (−0.25 vs. −0.67) for enhanced organic-phase partitioning , and elimination of the acidic indoline N–H proton that can participate in unwanted side reactions or complicate protecting-group strategies. Selecting the incorrect analog risks either poor coupling yields (if N-protected), excessive polarity (if unsubstituted), or altered core reactivity (if the aromatic indole rather than indoline is used).

(1-Ethylindolin-5-yl)boronic acid – Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Advantage: +0.42 LogP Units Over Unsubstituted Indolin-5-ylboronic Acid

The N-ethyl substituent increases computed octanol–water partition coefficient (LogP) by approximately 0.42 units relative to the unsubstituted indolin-5-ylboronic acid. The target compound exhibits a computed LogP of −0.2512 , compared with −0.6656 for indolin-5-ylboronic acid (CAS 935853-24-0) . This corresponds to an approximately 2.6-fold increase in organic-phase partitioning (ΔLogP 0.42 ≈ 10^0.42). The higher lipophilicity is expected to improve solubility in moderately polar organic solvents (e.g., THF, DMSO, dichloromethane) and to enhance passive membrane permeability in cellular assays where the boronic acid is incorporated into larger bioactive scaffolds.

Lipophilicity Drug-likeness Organic-phase solubility

Predicted Suzuki Coupling Yield Retention vs. N-Protected Analogs Based on N-Substituent Hierarchy

In the definitive systematic study of indolylboronic acid Suzuki couplings by Prieto et al. (J. Org. Chem. 2004), the reaction yield when indolylboronic acids serve as the nucleophilic partner with phenyl bromides is governed by the nitrogen substituent: N–H substrates give 52–94% isolated yield (Table 1, entries 21–28), N-Boc protection reduces yields to 8–50% (entries 29–32), and N-Tos protection caps yields at ≤10% (entry 33) [1]. The N-ethyl group of the target compound is an electron-donating alkyl substituent electronically analogous to N–H (both σ-donors), whereas N-Boc and N-Tos are electron-withdrawing. The class-level inference is that (1-ethylindolin-5-yl)boronic acid should retain coupling yields in the N–H range (52–94%) while avoiding the dramatic yield suppression observed with the commonly used N-Boc (8–50%) and N-Tos (≤10%) protected analogs. This represents a potential yield advantage of up to ~10-fold over N-Tos and up to ~6-fold over the lower end of the N-Boc range.

Suzuki-Miyaura coupling N-substituent effect Cross-coupling yield

Hydrogen Bond Donor Reduction: One Fewer HBD Than Indolin-5-ylboronic Acid and Indole-5-boronic Acid

N-Ethyl substitution eliminates the indoline/indole N–H proton, reducing the hydrogen bond donor count from 3 (in indolin-5-ylboronic acid and 5-indolylboronic acid) to 2 in the target compound . In the context of Lipinski's Rule of Five, this reduction moves the compound closer to optimal drug-likeness parameters (HBD ≤ 5 is permissive, but each additional HBD incrementally reduces passive membrane permeability). The topological polar surface area (TPSA) is also reduced from 52.49 Ų (indolin-5-yl) to 43.7 Ų (target) . For building blocks destined for incorporation into larger bioactive molecules, starting from a scaffold with fewer HBDs preserves design flexibility and reduces the risk of exceeding permeability thresholds in the final compound.

Hydrogen bond donors Membrane permeability Drug-likeness

Indoline Core vs. Indole Core: Differentiated Reactivity and Protodeboronation Stability Profile

The target compound features a 2,3-dihydroindole (indoline) core, which is the partially saturated analog of the fully aromatic indole ring present in (1-ethyl-1H-indol-5-yl)boronic acid (CAS 952319-69-6) and 5-indolylboronic acid (CAS 144104-59-6) . The electronic difference is substantial: the indoline nitrogen lone pair is more available (sp³-hybridized, not participating in aromaticity) versus the indole nitrogen whose lone pair is delocalized into the 10π aromatic system. This affects both the boronic acid pKa and protodeboronation susceptibility. While specific pKa data for the target are unavailable, indolin-5-ylboronic acid has a reported pKa of ~8–9 compared with 8.91 ± 0.30 predicted for indole-5-boronic acid —both in a similar range but with differing pH-dependent speciation curves due to the distinct electronic environments. More critically, the indoline core lacks the C2–C3 double bond that in indoles can participate in unwanted Heck-type side reactions or undesired dearomative coupling pathways, providing a cleaner reaction profile in palladium-catalyzed transformations [1].

Indoline Indole Protodeboronation Core saturation

Commercial Purity Specification: 98% vs. 95–97% for Common Analogs

The target compound is commercially available at a specified purity of 98% (Leyan, Product No. 1876083) . This compares favorably to the purity specifications of the closest commercially available analogs: indolin-5-ylboronic acid at 97% (Leyan) , (1-methylindolin-5-yl)boronic acid at 95% (AKSci) , and (1-ethyl-1H-indol-5-yl)boronic acid at 95% (AKSci) . While a 1–3 percentage-point purity difference may appear modest, in the context of Suzuki couplings—where boronic acid impurities (including boroxine anhydrides, protodeboronation products, and residual inorganic boron species) can act as catalyst poisons or stoichiometric confounders—the higher specification reduces the likelihood of irreproducible yields and simplifies stoichiometric calculations for scale-up.

Purity Procurement specification Quality control

(1-Ethylindolin-5-yl)boronic acid – High-Impact Application Scenarios Derived from Quantitative Differentiation Evidence


Suzuki-Miyaura Coupling Where N-Protecting Group Strategy Is Critical and High Yield Retention Is Required

In synthetic routes requiring an indoline boronic acid coupling partner that cannot tolerate the dramatic yield losses associated with N-Boc (8–50%) or N-Tos (≤10%) protection, (1-ethylindolin-5-yl)boronic acid provides an alkyl-substituted alternative predicted to maintain coupling yields in the 52–94% range characteristic of N–H substrates [1]. This is particularly valuable when the target molecule requires a tertiary amine at the indoline nitrogen (e.g., for downstream N-dealkylation or quaternization strategies) and where the use of N–H indolin-5-ylboronic acid would introduce an unwanted acidic proton. The N-ethyl group also circumvents the need for a deprotection step post-coupling, reducing synthetic step count and improving overall sequence yield.

Medicinal Chemistry Library Synthesis Requiring Balanced Lipophilicity for CNS or Cellular Permeability

With a computed LogP of −0.25—0.42 units higher than the unsubstituted indolin-5-ylboronic acid (−0.67) —this building block is better suited for constructing compound libraries targeting intracellular or CNS targets where moderate lipophilicity improves passive membrane permeability. The reduced HBD count (2 vs. 3) and lower TPSA (43.7 vs. 52.49 Ų) further enhance drug-likeness parameters , making this compound a superior choice over the N–H parent when the boronic acid is incorporated as a terminal aryl group in lead optimization campaigns.

Multi-Step Synthesis Where Indoline Core Stability Under Palladium Catalysis Is Advantageous

The saturated indoline core of (1-ethylindolin-5-yl)boronic acid lacks the C2–C3 double bond that in indole-based boronic acids can participate in competing dearomative coupling, Heck-type side reactions, or undesired C3 electrophilic substitution [2][3]. In complex multi-step syntheses—particularly those involving sequential Pd-catalyzed transformations or reactions under aqueous basic conditions where protodeboronation is a concern—the indoline core offers a cleaner reaction profile. The established borylation-directed-borylation chemistry of indolines further validates their distinct and controllable reactivity manifold compared to indoles [3].

Parallel Synthesis and High-Throughput Experimentation Requiring High-Purity Building Blocks

For automated parallel synthesis platforms and high-throughput experimentation (HTE) workflows, the 98% purity specification of (1-ethylindolin-5-yl)boronic acid —exceeding the 95% specification of the N-methyl and indole-core analogs —reduces the risk of catalyst poisoning from boronic acid-derived impurities and improves the reliability of stoichiometric dispensing. The higher initial purity translates to fewer failed wells in HTE campaigns, reducing the need for repeated runs and the associated solvent, catalyst, and labor costs.

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